![molecular formula C23H19N5O2 B6049551 4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide
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Overview
Description
The compound is a complex organic molecule that likely contains functional groups such as aminocarbonyl, phthalazinyl, and benzamide. These functional groups suggest that the compound might have interesting chemical properties and could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The compound’s chemical reactions would depend on its functional groups. For example, the aminocarbonyl group could be involved in condensation reactions, while the benzamide group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Pigment Industry
This compound is known as C.I. Pigment Red 266 . It adopts the keto-hydrazone tautomeric form with significant intramolecular hydrogen bonding . The good technical performance of this pigment in application may be attributed principally to the pattern of intra- and intermolecular hydrogen bonding .
Fluorescence Detection
The compound has been used in the development of new benzamidonaphthalimide . This new compound was found to be sensitive to base whereupon fluorescence emission strongly increases and red-shifts . This property allows for single molecule fluorescence detection .
Chemical Synthesis
The compound has been used in the robust methodology to install amide, carbamate, urea, and sulfonamide functionality to the 1,8-naphthalimide scaffold .
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular processes such as growth, differentiation, and survival.
Biochemical Pathways
The affected pathways include the MAPK signaling pathway and the insulin signaling pathway. These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and metabolism. The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the downstream cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context, including the type of cell and the presence of other signaling molecules. Given the compound’s targets, it could potentially affect processes such as cell growth, differentiation, and metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[4-(methylcarbamoyl)anilino]phthalazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-25-23(30)16-10-12-17(13-11-16)26-22-19-5-3-2-4-18(19)20(27-28-22)14-6-8-15(9-7-14)21(24)29/h2-13H,1H3,(H2,24,29)(H,25,30)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZAKBCMUNTQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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